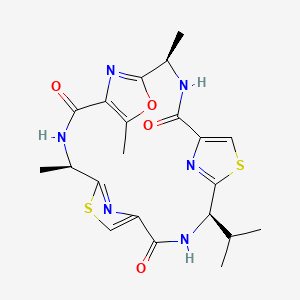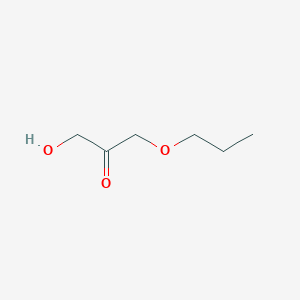
1-Hydroxy-3-propoxyacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-3-propoxyacetone is an O-alkylglycerone.
Applications De Recherche Scientifique
Synthesis of Water-Soluble Trioxanes
- 1-Hydroxy-3-propoxyacetone has been used in the synthesis of water-soluble trioxanes. These trioxanes serve as versatile building blocks for further functionalization, such as ester and amide formation, as demonstrated in the study by Griesbeck, Schlundt, and Neudörfl (2013) (Griesbeck et al., 2013).
Electrocatalytic Synthesis
- Hydroxyacetone, a dehydration product of glycerol, has been proposed as a platform for the electrocatalytic synthesis of various compounds. This includes 1,2-propanediol and 2-propanol, exploring non-noble metals as electrode materials in combination with different electrolyte compositions. The study by Sauter, Bergmann, and Schröder (2017) provides detailed insights into this application (Sauter et al., 2017).
Pharmaceutical and Fine Chemical Synthesis
- Alpha-hydroxy ketones, like 1-Hydroxy-3-propoxyacetone, find importance in the pharmaceutical industry. They are used in antidepressants, inhibitors for amyloid-beta protein (Alzheimer's treatment), and in antitumor antibiotics. The biocatalytic strategies for their synthesis are well articulated in the study by Hoyos et al. (2010) (Hoyos et al., 2010).
Dermophilic and Prophylactic Properties
- The synthesis of compounds like 1,3-diundecanoyloxyacetone and 1-undecanoyloxy-3-hydroxyacetone, derivatives of hydroxyacetone, has been reported for their potential long-lasting insect-repellent activity upon anchoring to the skin. This was explored by Quintana, Garson, and Lasslo (1969) (Quintana et al., 1969).
Enzyme Inactivation Study
- 1-Hydroxy-3-iodo-2-propanone phosphate, structurally similar to dihydroxyacetone phosphate, has been synthesized for its potential to irreversibly inactivate enzymes like triose phosphate isomerase. This was detailed by Hartman (1968) (Hartman, 1968).
Photoreactions and Photochemical Studies
- The enol of acetone, formed by reactions of 1-hydroxy-1-methylethyl radicals, was detected in photoreactions of 3-hydroxy-3-methyl-2-butanone, showcasing its relevance in photochemical studies. Laroff and Fischer (1973) provided insights into this aspect (Laroff & Fischer, 1973).
Catalytic Activation in Chemical Reactions
- The use of 1-Hydroxy-3-propoxyacetone in catalytic activations, particularly in reactions like Suzuki–Miyaura coupling, has been explored. Kumar et al. (2014) studied the efficacy of certain palladium complexes in this context (Kumar et al., 2014).
Propriétés
Nom du produit |
1-Hydroxy-3-propoxyacetone |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1-hydroxy-3-propoxypropan-2-one |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h7H,2-5H2,1H3 |
Clé InChI |
ZVDLKZXCNWAIDX-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(=O)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



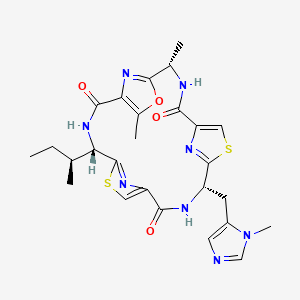
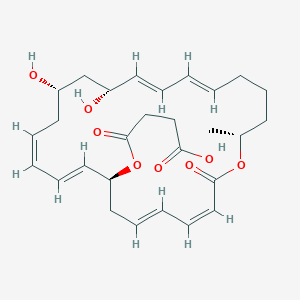
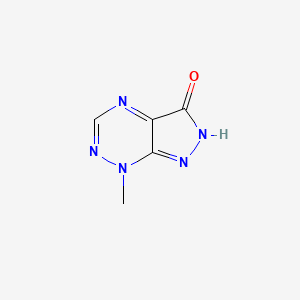
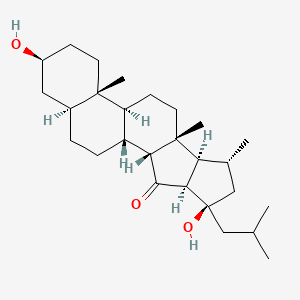
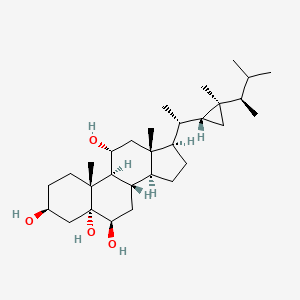
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
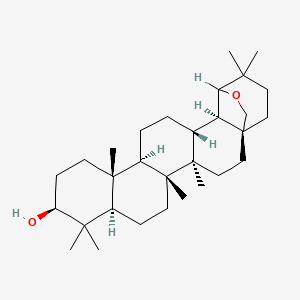
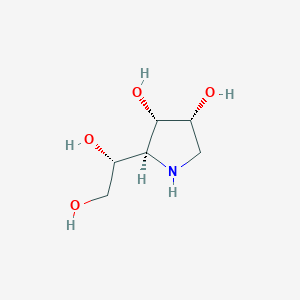
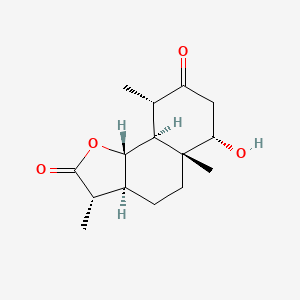
![(1S,2R,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1245979.png)
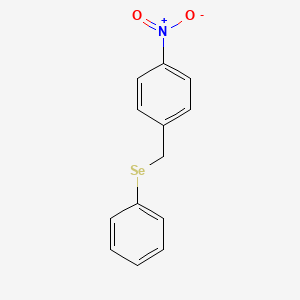
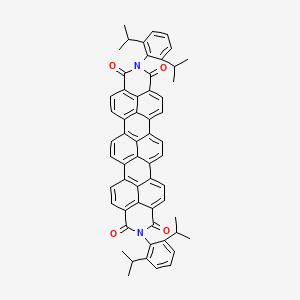
![N-benzyl-1-(2-chloro-2-phenyl-ethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1245983.png)
